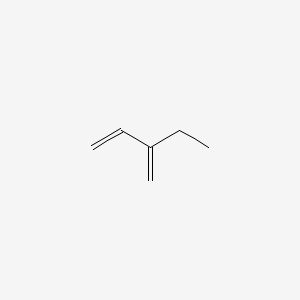

2-Ethyl-1,3-butadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-1,3-butadiene is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Production

One of the primary applications of 2-Ethyl-1,3-butadiene is in the production of synthetic rubber. It is used as a monomer in the synthesis of various elastomers, including:

- Styrene-Butadiene Rubber (SBR) : A widely used synthetic rubber in tires and footwear.

- Polybutadiene Rubber (PBR) : Known for its high resilience and low-temperature flexibility.

The copolymerization of EBD with other monomers allows for the tailoring of material properties to meet specific application requirements.

Catalytic Processes

Recent studies have highlighted the potential of this compound in catalytic processes. For instance:

- Dehydration Reactions : EBD can be dehydrated to produce valuable intermediates for further chemical transformations. Research indicates that using specific catalysts can enhance the selectivity and yield of desired products from EBD .

- Telomerization : This process involves the reaction of EBD with various nucleophiles to generate longer-chain hydrocarbons. Such reactions can produce compounds like 1-octene and 1-octanol, which are important in the synthesis of detergents and surfactants .

Environmental Research

The environmental impact of this compound has been a focus of research due to its potential health risks. Studies have shown that exposure to this compound can lead to respiratory issues and other health concerns . Understanding its behavior in environmental contexts helps develop better safety protocols and regulatory measures.

Synthetic Rubber Manufacturing

The most significant industrial application of this compound is in the production of synthetic rubber. The rubber industry utilizes EBD due to its favorable properties, including:

- High elasticity : Essential for tire manufacturing.

- Resistance to aging and wear : Important for long-lasting products.

Chemical Intermediates

EBD serves as a precursor for various chemical intermediates used in producing plastics, adhesives, and coatings. The versatility of EBD allows manufacturers to create customized materials tailored to specific performance criteria.

Case Study 1: Tire Manufacturing

In tire manufacturing, SBR produced from this compound has been shown to enhance performance characteristics such as traction and durability. A study conducted by demonstrated that tires made with SBR exhibit improved wear resistance compared to those made with natural rubber.

Case Study 2: Environmental Impact Assessment

A comprehensive assessment by evaluated the health risks associated with occupational exposure to this compound in industrial settings. The findings indicated a correlation between exposure levels and increased incidences of respiratory diseases among workers, prompting recommendations for stricter safety regulations.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Styrene-Butadiene Rubber (SBR) | High elasticity, wear resistance |

| Catalytic Processes | Dehydration reactions | Produces valuable chemical intermediates |

| Environmental Research | Health impact studies | Informs safety regulations |

Propiedades

Número CAS |

3404-63-5 |

|---|---|

Fórmula molecular |

C6H10 |

Peso molecular |

82.14 g/mol |

Nombre IUPAC |

3-methylidenepent-1-ene |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4H,1,3,5H2,2H3 |

Clave InChI |

IGLWCQMNTGCUBB-UHFFFAOYSA-N |

SMILES |

CCC(=C)C=C |

SMILES canónico |

CCC(=C)C=C |

Key on ui other cas no. |

3404-63-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.